molecular formula C13H16O4 B11759466 Benzyl 4-hydroxyoxane-4-carboxylate

Benzyl 4-hydroxyoxane-4-carboxylate

Cat. No.: B11759466
M. Wt: 236.26 g/mol
InChI Key: GGQCEPDKMHFVSL-UHFFFAOYSA-N
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Description

The compound "Benzyl 4-hydroxyoxane-4-carboxylate" is a tetrahydropyran (oxane) derivative containing a hydroxyl group at the 4-position and a benzyl ester moiety. Such structures are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

benzyl 4-hydroxyoxane-4-carboxylate

InChI

InChI=1S/C13H16O4/c14-12(13(15)6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

GGQCEPDKMHFVSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyoxane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyoxane-4-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of benzyl 4-oxooxane-4-carboxylate.

    Reduction: Formation of benzyl 4-hydroxyoxane-4-methanol.

    Substitution: Formation of benzyl 4-alkoxyoxane-4-carboxylate derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as a building block for polymers and materials science.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzymatic activities and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., substituted tetrahydropyran carboxylates) or functional analogs (e.g., benzyl-protected hydroxyl-carboxylates). However, none of these compounds are mentioned in . Below is a hypothetical framework for such a comparison, highlighting the lack of actionable

Property Benzyl 4-Hydroxyoxane-4-Carboxylate Hypothetical Analog A Hypothetical Analog B
Molecular Weight Not available 250.3 g/mol 265.2 g/mol
Solubility Not available Soluble in ethanol Insoluble in water
Thermal Stability Not available Stable up to 150°C Decomposes at 100°C
Biological Activity Not available Antimicrobial Cytotoxic

Note: The above table is illustrative only. No experimental data for the target compound or analogs are present in the provided evidence.

Critical Limitations

  • Benzyl alcohol’s metabolism and toxicity (e.g., conversion to benzaldehyde) are irrelevant to the target compound .
  • Lack of Comparative Data: No sources discuss tetrahydropyran derivatives, ester analogs, or related synthetic pathways.

Recommendations for Further Research

To address this query effectively, the following steps are necessary:

Access Specialized Databases : Use SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on the synthesis, reactivity, or applications of this compound.

Explore Structural Analogs : Compare with compounds like:

  • Ethyl 4-hydroxyoxane-4-carboxylate (ester variation)
  • Benzyl 4-methoxyoxane-4-carboxylate (ether vs. hydroxyl group)

Evaluate Pharmacological Profiles : If applicable, review toxicity, bioavailability, or bioactivity data for similar esters in drug discovery contexts.

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